2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both imidazole and isoindole moieties The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the isoindole ring is a bicyclic structure with nitrogen
Preparation Methods
The synthesis of 2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, forming glyoxaline, which is then converted to imidazole.
Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the isoindole ring: This involves cyclization reactions, often using phthalic anhydride as a starting material.
Coupling of the two moieties: The final step involves coupling the imidazole and isoindole moieties under specific conditions, such as using a base like triethylamine (TEA) and an acyl or sulfonyl chloride.
Chemical Reactions Analysis
2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activities. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Compared to these compounds, 2-[1-oxo-1-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione is unique due to its combined imidazole and isoindole structures, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C20H17N3O3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[1-oxo-1-(2-phenyl-4,5-dihydroimidazol-1-yl)propan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H17N3O3/c1-13(23-19(25)15-9-5-6-10-16(15)20(23)26)18(24)22-12-11-21-17(22)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 |
InChI Key |
DURJMFSMLUQQQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN=C1C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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